6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a bromophenyl group with a purinoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione typically involves multiple steps:
Formation of the Purinoimidazole Core: The initial step involves the construction of the purinoimidazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the purinoimidazole core in the presence of a palladium catalyst and a base.
Alkylation: The final step involves the alkylation of the compound to introduce the 2-oxopropyl group. This can be done using an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products include alcohols or ketones depending on the degree of oxidation.
Reduction: The major product is the phenyl derivative.
Substitution: Products vary based on the nucleophile used, such as aniline derivatives or thiophenols.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The bromophenyl group can enhance binding affinity to certain biological targets.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromophenyl group could enhance binding through halogen bonding or hydrophobic interactions, while the purinoimidazole core might interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: Lacks the bromine atom, which might reduce binding affinity in biological applications.
6-(4-Chlorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: The chlorine atom might confer different reactivity and binding properties compared to bromine.
6-(4-Methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione: The methyl group could affect the compound’s hydrophobicity and reactivity.
Uniqueness
The presence of the bromophenyl group in 6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione makes it unique due to the potential for halogen bonding and enhanced reactivity in substitution reactions. This can lead to different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
879581-29-0 |
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Molecular Formula |
C19H18BrN5O3 |
Molecular Weight |
444.289 |
IUPAC Name |
6-(4-bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H18BrN5O3/c1-10(26)9-23-17(27)15-16(22(4)19(23)28)21-18-24(11(2)12(3)25(15)18)14-7-5-13(20)6-8-14/h5-8H,9H2,1-4H3 |
InChI Key |
CRWZENXZWZZLMD-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC(=O)C)C)C |
solubility |
not available |
Origin of Product |
United States |
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